

# electronic properties of 7-oxanorbornadiene

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## Compound Focus: 7-OXANORBORNADIENE

CAS No.: 6569-83-1

Cat. No.: S608411

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## Core Electronic Properties and Reactivity

The **7-oxanorbornadiene** structure incorporates a maleate moiety embedded within a bicyclic[2.2.1] framework. This architecture results in several key electronic properties [1]:

- **Enhanced Electrophilicity:** The double bond in ONDs exhibits reactivity more typical of electron-deficient alkynes than alkenes, acting as a soft electrophile.
- **Remarkable Ambient Stability:** Despite considerable ring strain and high electrophilicity, OND diesters are notably stable in aqueous solutions under ambient conditions [1].
- **Strain-Triggered Fragmentation:** ONDs themselves are stable, but upon nucleophilic attack, the resulting adducts undergo a **retro-Diels-Alder (rDA) fragmentation**. This reaction releases a furan and a substituted maleate, providing a release mechanism for conjugated cargo [2].

The following table summarizes the reaction kinetics and stability of selected OND derivatives with thiols [2]:

OND Derivative	R <sup>1</sup>	R <sup>2</sup>	Second-Order Rate Constant (k <sub>2</sub> , M <sup>-1</sup> s <sup>-1</sup> ) with Glutathione	Aqueous Stability (Half-Life, Days)
Dimethyl Ester 1	H	CO <sub>2</sub> Me	104	9.3
Diethyl Ester 2	H	CO <sub>2</sub> Et	63.4	20.6

OND Derivative	R <sup>1</sup>	R <sup>2</sup>	Second-Order Rate Constant (k <sub>2</sub> , M <sup>-1</sup> s <sup>-1</sup> ) with Glutathione	Aqueous Stability (Half-Life, Days)
Dipropargyl Ester 3	H	CO <sub>2</sub> CH <sub>2</sub> C≡CH	197	1.8
Bridgehead Methyl 4	Me	CO <sub>2</sub> Me	39.9	3.2

## Experimental Insights and Protocols

### Synthesis of OND Diesters

OND diesters are synthesized in a single step via a Diels-Alder reaction between a furan derivative and dialkyl acetylenedicarboxylate. The reaction is high-yielding and tolerates various substituents, including sulfonamides, amides, ureas, and alcohols [2].

### Protocol: Formation and Stability Analysis of OND-Thiol Adducts

- **Adduct Formation:** Add β-mercaptoethanol (BME) to the OND diester in acetonitrile with a catalytic amount of tertiary amine base.
- **Isolation:** The 3-*exo-syn* adduct is typically obtained as the sole product in near-quantitative yield.
- **Stability Measurement:** Monitor the decomposition of the purified adduct in an appropriate solvent (e.g., CDCl<sub>3</sub> or pH 7 phosphate buffer) using <sup>1</sup>H NMR spectroscopy or HPLC.
- **Kinetic Analysis:** Fit the decay data to a first-order kinetic model to determine the half-life of the adduct [2].

The stability of OND-thiol adducts is tunable. A bridgehead methyl group can increase half-life, and fluorinated esters create extremely stable adducts [2]:

Adduct	R <sup>1</sup>	R <sup>2</sup>	Half-Life (Days)
2a	H	CO <sub>2</sub> Me	0.48

Adduct	R <sup>1</sup>	R <sup>2</sup>	Half-Life (Days)
2b	Me	CO <sub>2</sub> Me	2.3
2c	CH <sub>2</sub> NHDansyl	CO <sub>2</sub> Me	23.3
2r	CH <sub>2</sub> NHDansyl	CF <sub>3</sub> , CO <sub>2</sub> Et	241

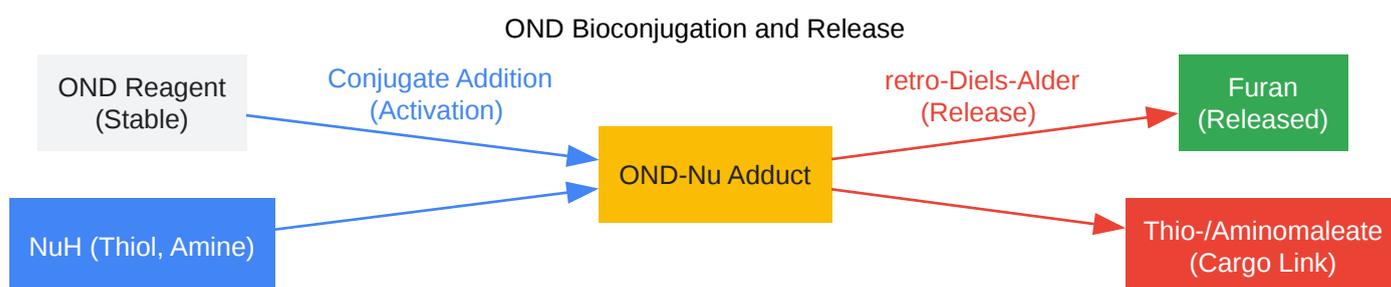
## Protocol: Intramolecular [2+2+2] Cycloaddition of Propargylic Esters

Dipropargyl OND esters undergo a facile intramolecular [2+2+2] homo-Diels-Alder cycloaddition [1].

- **Reaction Setup:** Dissolve the dipropargyl OND ester (e.g., compound **3**) in aqueous acetonitrile.
- **Incubation:** Allow the reaction to proceed at 50°C for 24 hours. The reaction is accelerated in aqueous media due to the hydrophobic effect.
- **Completion:** The reaction typically proceeds to 100% conversion, yielding a mixture of pentacyclic isomers (e.g., **20a/b**) [1].

## Mechanism Visualization

The core reactivity of ONDs in bioconjugation and release can be visualized as a two-step process: initial conjugate addition followed by retro-Diels-Alder fragmentation.



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*OND mechanism: conjugation and triggered release.*

## Application in Drug Delivery

The OND platform is particularly valuable for creating **tunable drug delivery systems** from macromolecular carriers like serum albumin (SA) [2].

- **Fast and Selective Conjugation:** OND reagents rapidly label the single free cysteine of bovine serum albumin (BSA) within minutes at mid-micromolar concentrations.
- **Selectivity Profile:** ONDs show a selectivity of >1000-fold for thiols over amines, but amine labeling is still practical.
- **Tunable Release Kinetics:** The stability of the OND adduct, and thus the release rate of the cargo, depends on the nucleophile (thiol vs. amine) and the OND's substitution. **OND-amine adducts** can be up to **15 times more stable** than OND-thiol adducts, and stability is also sensitive to acidic conditions [2].

By selecting different OND coupling partners, the release half-life of a fluorescent cargo from serum albumins can be tuned from **40 minutes to 7 days at 37 °C**, offering remarkable versatility for drug delivery applications [2].

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## References

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